molecular formula C13H17NO3 B068239 Methyl 3-(morpholin-4-ylmethyl)benzoate CAS No. 190660-95-8

Methyl 3-(morpholin-4-ylmethyl)benzoate

Cat. No. B068239
Key on ui cas rn: 190660-95-8
M. Wt: 235.28 g/mol
InChI Key: YLFWRCNFZKUNOE-UHFFFAOYSA-N
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Patent
US08993555B2

Procedure details

To a solution of methyl 3-formylbenzoate (100 mg, 0.61 mmol) in MeOH (5 mL) was added morpholine (100 mg, 1.15 mmol) and the resulting mixture was stirred for 10 min at 20° C. To the mixture was added NaBH3CN (100 mg, 1.59 mmol) and the reaction mixture was stirred for 30 min at 20° C. The solution was concentrated and the residue was purified by prep-TLC to afford the title compound (130 g, Yield 90.9%). 1H NMR (CD3OD, 400 MHz): δ 7.98-8.05 (m, 1H), 7.92 (td, J=1.4, 7.7 Hz, 1H), 7.57-7.62 (m, 1H), 7.37-7.53 (m, 1H), 3.90 (s, 3H), 3.66-3.71 (m, 4H), 3.57 (s, 2H), 2.41-2.49 (m, 4H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
90.9%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])=O.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.[BH3-]C#N.[Na+]>CO>[O:16]1[CH2:17][CH2:18][N:13]([CH2:1][C:3]2[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=2)[C:6]([O:8][CH3:9])=[O:7])[CH2:14][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
100 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 10 min at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 min at 20° C
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by prep-TLC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1CCN(CC1)CC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 90.9%
YIELD: CALCULATEDPERCENTYIELD 90579.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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